8-Hydroxy-ar-turmerone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

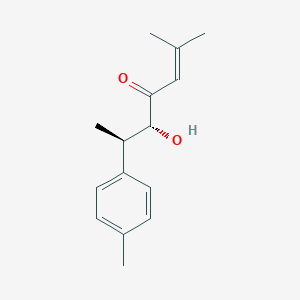

8-Hydroxy-ar-turmerone is a natural compound that is isolated from Kelussia odoratissima . It belongs to the chemical family of sesquiterpenoids . The IUPAC name for this compound is (5R,6R)-5-hydroxy-2-methyl-6-(4-methylphenyl)hept-2-en-4-one . It has a molecular formula of C15H20O2 and a molecular weight of 232.323 .

Molecular Structure Analysis

The molecular structure of 8-Hydroxy-ar-turmerone includes an aromatic ring that interacts with Trp114 by making pi-pi t-shaped interaction, the ketone .

Physical And Chemical Properties Analysis

8-Hydroxy-ar-turmerone is an oil . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It has a rapid absorption after i.p. administration, capacity to cross the BBB and long-term brain residence .

Wissenschaftliche Forschungsanwendungen

Neural Stem Cell Proliferation : 8-Hydroxy-ar-turmerone (ar-turmerone) is found to increase the proliferation of neural stem cells both in vitro and in vivo. This property makes it a promising candidate for supporting regeneration in neurological diseases (Hucklenbroich et al., 2014).

Biotransformation and Acetylcholinesterase Inhibition : Biotransformation studies on ar-turmerone using Aspergillus niger resulted in oxidized metabolites with acetylcholinesterase inhibitory activities, though less potent than the parent compounds (Fujiwara et al., 2011).

Anticancer Activity : Supercritical carbon dioxide extraction of ar-turmerone from Curcuma longa Linn. showed significant antiproliferative activity against human hepatocellular carcinoma cells. This activity was linked to the induction of apoptosis via reactive oxygen species-triggered pathways (Cheng et al., 2012).

Techno-economic Evaluation in Extraction : A study on the extraction of ar-turmerone using supercritical carbon dioxide indicated high yields and relatively low solvent consumption, making it an economically viable method (Carvalho et al., 2015).

Anti-melanogenic Effects : Ar-turmerone exhibits anti-melanogenic effects by inhibiting melanin synthesis and tyrosinase activity, making it a potential therapeutic agent for treating hyperpigmentation disorders (Park et al., 2011).

Induction of Apoptotic Proteins in Cancer Cells : Ar-turmerone has been observed to induce apoptotic protein activation in human lymphoma U937 cells, suggesting its potential as a chemotherapeutic agent (Lee, 2009).

Anti-inflammatory Properties : The compound demonstrates anti-inflammatory effects by inhibiting NF-κB, JNK, and p38 MAPK signaling pathways in amyloid β-stimulated microglia, indicating its potential for treating neuroinflammatory diseases (Park et al., 2012).

Antiplatelet Activity : Ar-turmerone has shown effectiveness in inhibiting platelet aggregation, particularly induced by collagen and arachidonic acid, suggesting its utility in preventing thrombotic diseases (Lee, 2006).

Wirkmechanismus

Zukünftige Richtungen

Ar-turmerone, a compound related to 8-Hydroxy-ar-turmerone, has been found to have potential as a mosquito repellent . Additionally, a compound derived from turmeric essential oil has been found to have neuroprotective properties . These findings suggest potential future directions for the study and application of 8-Hydroxy-ar-turmerone.

Eigenschaften

IUPAC Name |

(5R,6R)-5-hydroxy-2-methyl-6-(4-methylphenyl)hept-2-en-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O2/c1-10(2)9-14(16)15(17)12(4)13-7-5-11(3)6-8-13/h5-9,12,15,17H,1-4H3/t12-,15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEYUWGLUFTZZAX-IUODEOHRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)C(C(=O)C=C(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H](C)[C@H](C(=O)C=C(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Hydroxy-ar-turmerone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.